A Comprehensive Technical Guide to 3,4-(Methylenedioxy)aniline (CAS 14268-66-7)
A Comprehensive Technical Guide to 3,4-(Methylenedioxy)aniline (CAS 14268-66-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-(Methylenedioxy)aniline, with the CAS number 14268-66-7, is an aniline (B41778) derivative of significant interest in various fields of chemical synthesis. It serves as a critical intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its unique molecular structure, featuring a methylenedioxy group fused to a benzene (B151609) ring, makes it a versatile building block for complex organic molecules. This guide provides an in-depth overview of its properties, synthesis, and analytical methods, tailored for professionals in research and development.
Core Properties
The fundamental physical, chemical, and toxicological properties of 3,4-(Methylenedioxy)aniline are summarized below.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [2] |
| Molar Mass | 137.14 g/mol | [2] |
| Appearance | White to off-white or dark brown solid | [3][4] |
| Melting Point | 38-43 °C | [4][5] |
| Boiling Point | 144 °C at 16 mmHg | |
| Density | 1.2528 g/cm³ (rough estimate) | [2] |
| Solubility | Sparingly soluble in water | [3] |
| Flash Point | 142 °C | [4] |
| Vapor Pressure | 0.00795 mmHg at 25°C | [2] |
Toxicological Information
| Endpoint | Data | Reference |
| Acute Toxicity | No data available. Absorption into the body may lead to the formation of methemoglobin. | [] |
| Skin Corrosion/Irritation | Irritating to skin. | [2] |
| Eye Damage/Irritation | Irritating to eyes. | [2] |
| Respiratory Irritation | Irritating to the respiratory system. | [2][4] |
| Carcinogenicity (IARC) | Not classifiable as to its carcinogenicity to humans. | [] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 3,4-(Methylenedioxy)aniline are crucial for its application in research and manufacturing.
Synthesis Protocol 1: From 1,2-Methylenedioxybenzene
This common synthesis route involves a two-step process: nitration followed by reduction.[3][7]
Step 1: Nitration of 1,2-Methylenedioxybenzene
-
Add 81.9 g (1.3 mol) of 25% dilute nitric acid to a reaction vessel and heat to the desired temperature.[2]
-
Slowly add 63.65 g (0.52 mol) of 1,2-methylenedioxybenzene to the reaction vessel at a rate of 0.4 g/min with vigorous stirring (400 r/min).[2]
-
After the addition is complete, maintain the temperature and stirring for 0.5 hours.[2]
-
Cool the mixture to 20 °C and filter to obtain the wet product, 3,4-methylenedioxy-nitrobenzene.[2]
-
Wash the product with purified water until the pH is neutral.[2]
-
Dry the product under vacuum (0.09 MPa) at 40 °C to yield the 3,4-methylenedioxy-nitrobenzene intermediate.[2]
Step 2: Reduction of 3,4-Methylenedioxy-nitrobenzene
-
In a high-pressure reactor, add the 3,4-methylenedioxy-nitrobenzene intermediate, a skeleton nickel catalyst, and ethanol.[2]
-
Purge the reactor with hydrogen gas.[2]
-
Heat the mixture to 60 °C and introduce hydrogen gas to a pressure of 2.5 MPa.[2]
-
Continue the reaction for 2 hours with continuous hydrogen introduction, followed by intermittent introduction until the hydrogen pressure remains constant.[2]
-
After the reaction is complete, filter off the catalyst.[2]
-
Remove the low-boiling-point solvent and water by reduced pressure distillation.[2]
-
Perform high vacuum distillation, collecting the fraction at 100-110 °C (80-160 Pa) to obtain the final product, 3,4-(Methylenedioxy)aniline.[2]
Synthesis Protocol 2: From 5-Bromobenzo[d][3][4]dioxole
This alternative method utilizes a copper-catalyzed amination reaction.[1]
-
In a 10 mL sealed tube, combine 5-bromobenzo[d][2][3]dioxole (1 mmol), CuI (19 mg, 0.1 mmol), and N,N'-dimethylethylenediamine (DMEDA) (13 mg/16 μL, 0.15 mmol).[1]
-
Add a solution of NH₄OH (1.5 mL, 27% NH₃ in H₂O) and DMSO (0.5 mL).[1]
-
Flush the tube with argon gas before sealing.[1]
-
Stir the solution at 110-130 °C for the required reaction time.[1]
-
Cool the resulting suspension to room temperature.[1]
-
Add a saturated aqueous Na₂SO₄ solution (5 mL).[1]
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).[1]
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by flash column chromatography to yield 3,4-(Methylenedioxy)aniline.[1]
Purification Protocol
For high-purity applications, the synthesized 3,4-(Methylenedioxy)aniline can be further purified.
-
Crystallization: Dissolve the crude product in petroleum ether. Allow the solution to cool slowly to induce crystallization. Filter the crystals and dry them.[1]
-
Vacuum Distillation: For liquid or low-melting point impurities, perform distillation under reduced pressure.[1]
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control and characterization of 3,4-(Methylenedioxy)aniline. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques for the analysis of aniline derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 3,4-(Methylenedioxy)aniline.
Sample Preparation (General Approach for Water Samples):
-
Adjust the pH of the water sample to >11 with 1.0 M NaOH.[8]
-
Perform a liquid-liquid extraction using a non-polar solvent such as methylene (B1212753) chloride.[8]
-
Dry the organic extract using anhydrous sodium sulfate.[8]
-
Concentrate the extract to a suitable volume.[8]
-
For analysis by a nitrogen-phosphorus detector (NPD), the solvent should be exchanged to toluene.[9]
Instrumentation (Typical Parameters):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium.[4]
-
Injector Temperature: 250 °C.[8]
-
Detector Temperature: 300 °C (for FID or NPD).[8]
-
Oven Temperature Program: An appropriate temperature gradient to ensure separation from other components.
-
Detection: Mass Spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode for high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for polar and non-volatile compounds and can be an alternative or complementary technique to GC-MS.
Sample Preparation: Sample preparation protocols for LC-MS will vary depending on the matrix. For textile samples, an initial extraction with chlorobenzene (B131634) may be performed, followed by further cleanup steps.[10]
Instrumentation (Typical Parameters):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and is capable of identifying structural isomers.[10]
Visualizations
Synthesis Workflow
The following diagram illustrates the primary synthesis route for 3,4-(Methylenedioxy)aniline.
References
- 1. 3,4-(Methylenedioxy)aniline | 14268-66-7 [chemicalbook.com]
- 2. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105348251A - 3,4-methylenedioxy aniline preparation method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
